molecular formula C6H6N2O2 B020891 6-Aminonicotinic acid CAS No. 3167-49-5

6-Aminonicotinic acid

Cat. No.: B020891
CAS No.: 3167-49-5
M. Wt: 138.12 g/mol
InChI Key: ZCIFWRHIEBXBOY-UHFFFAOYSA-N
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Description

6-Aminonicotinic acid is an organic compound with the molecular formula C6H6N2O2. It is a derivative of nicotinic acid, where an amino group is substituted at the 6th position of the pyridine ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Aminonicotinic acid can be synthesized through several methods. One common method involves the electrochemical reduction of 2-amino-5-bromo or 2-amino-5-chloropyridine in the presence of carbon dioxide at a silver electrode . Another method involves the hydrolysis of ethyl 6-aminonicotinate using sodium hydroxide in methanol at room temperature for 18 hours .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization from aqueous acetic acid and dried in vacuo at 70°C .

Chemical Reactions Analysis

Types of Reactions: 6-Aminonicotinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinonoid compounds.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products Formed:

    Oxidation: Quinonoid derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted pyridine derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

6-aminopyridine-3-carboxylic acid
Source PubChem
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InChI

InChI=1S/C6H6N2O2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIFWRHIEBXBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Record name 6-aminonicotinic acid
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DSSTOX Substance ID

DTXSID6062882
Record name 3-Pyridinecarboxylic acid, 6-amino-
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Molecular Weight

138.12 g/mol
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CAS No.

3167-49-5
Record name 6-Aminonicotinic acid
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Record name 6-Aminonicotinic acid
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Record name 3-Pyridinecarboxylic acid, 6-amino-
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Record name 3-Pyridinecarboxylic acid, 6-amino-
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Record name 6-aminonicotinic acid
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Record name 6-AMINONICOTINIC ACID
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

6-Aminonicotinamide, 200 g, was dissolved in warm 85% phosphoric acid, 700 ml. The clear solution was heated to 100° C. for 8 hours. The solution was then diluted with 1.5 Kg of ice water. The white crystals thus obtained were separated by filtration, and washed with ice water followed with an acetone wash. The yield of 6-aminonicotinic acid phosphoric salt was 310 g. This product in its phosphoric salt form may be directly incorporated into the therapeutic compositions of the present invention.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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